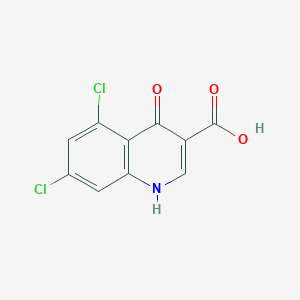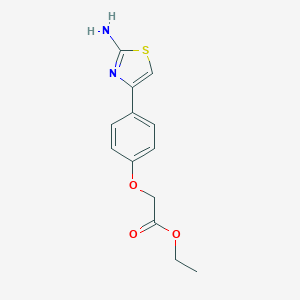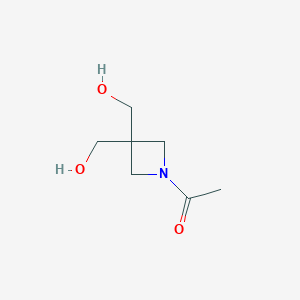
1-(3,3-Bis(hydroxymethyl)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Bis(hydroxymethyl)azetidin-1-yl)ethanone, commonly known as BHA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of BHA is not fully understood. However, studies have shown that BHA exerts its effects through the inhibition of various enzymes and signaling pathways. For example, BHA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BHA has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune response.
Biochemical and Physiological Effects
BHA has been shown to have various biochemical and physiological effects. In vitro studies have shown that BHA has antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases. In vivo studies have shown that BHA has the ability to reduce oxidative stress and inflammation, which may be beneficial for the prevention and treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BHA has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, BHA also has several limitations, including its limited solubility in water and its potential to undergo hydrolysis under certain conditions.
Orientations Futures
There are several future directions for the study of BHA. One potential direction is the development of BHA-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Another potential direction is the development of BHA-based pesticides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of BHA and its potential applications in various fields.
Méthodes De Synthèse
BHA can be synthesized through a multistep process involving the reaction of 1,3-dioxolane with ethyl chloroacetate, followed by the reaction of the resulting compound with hydroxylamine hydrochloride and sodium hydroxide. The final step involves the reaction of the resulting product with formaldehyde to yield BHA.
Applications De Recherche Scientifique
BHA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and polymer science. In medicine, BHA has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In agriculture, BHA has been shown to have insecticidal properties, making it a potential candidate for use as a pesticide. In polymer science, BHA has been shown to have the ability to crosslink with various polymers, making it a potential candidate for use as a crosslinking agent.
Propriétés
Numéro CAS |
169908-06-9 |
|---|---|
Nom du produit |
1-(3,3-Bis(hydroxymethyl)azetidin-1-yl)ethanone |
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
1-[3,3-bis(hydroxymethyl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C7H13NO3/c1-6(11)8-2-7(3-8,4-9)5-10/h9-10H,2-5H2,1H3 |
Clé InChI |
XXOGOSFQNVVACR-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC(C1)(CO)CO |
SMILES canonique |
CC(=O)N1CC(C1)(CO)CO |
Synonymes |
3,3-Azetidinedimethanol, 1-acetyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



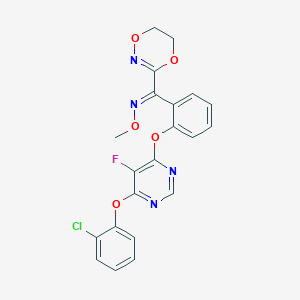
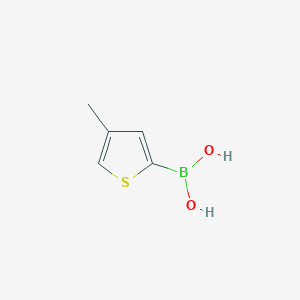

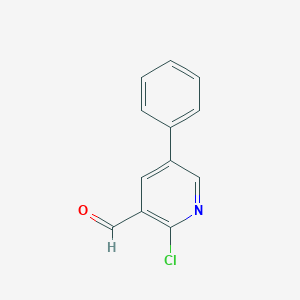
![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)
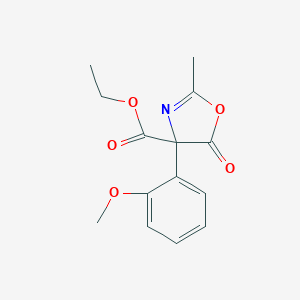

![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)
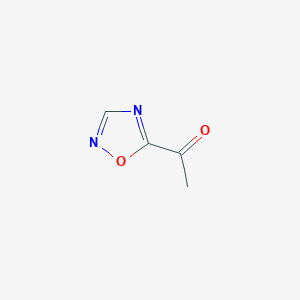


![2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane](/img/structure/B61211.png)
